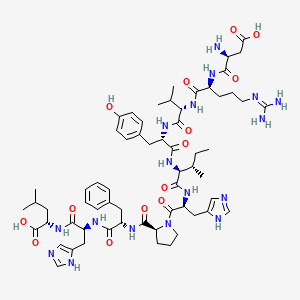

Angiotensin I

Description

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWYRWWVDCYOMK-HBZPZAIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H89N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866222 | |

| Record name | Angiotensin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-42-4, 9041-90-1 | |

| Record name | Angiotensin I, ile(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Regulation of Angiotensin I

Angiotensinogen (B3276523) as the Substrate

Angiotensinogen is the serine protease inhibitor (serpin) that serves as the sole precursor for all angiotensin peptides. mdpi.comfrontiersin.org The rate of Angiotensin I generation is dependent on both the concentration of plasma angiotensinogen and the activity of the enzyme renin. ahajournals.orgmatilda.science

Hepatic Synthesis and Secretion of Angiotensinogen

The liver is the primary source of circulating angiotensinogen, a glycoprotein (B1211001) that it synthesizes and secretes into the bloodstream. mdpi.comahajournals.orgyoutube.com The production of angiotensinogen is under complex hormonal and feedback control.

Various hormones that influence gene transcription play a significant role in regulating angiotensinogen synthesis. nih.gov Key hormonal stimulators include glucocorticoids, estrogens, and thyroid hormones. nih.gov For instance, the administration of dexamethasone, a synthetic glucocorticoid, has been shown to increase the rate of angiotensinogen release from liver slices. nih.gov Similarly, treatment with ethinyl estradiol (B170435) and L-thyroxine also results in elevated hepatic production of angiotensinogen. nih.gov This hormonal influence may explain the increased plasma angiotensinogen concentrations observed in conditions like Cushing's disease and during pregnancy or the use of oral contraceptives. nih.gov

The renin-angiotensin system itself exerts feedback control on angiotensinogen production. Angiotensin II, the primary effector of the RAS, appears to stimulate angiotensinogen synthesis, creating a positive feedback loop. ahajournals.orgahajournals.org Conversely, renin (or its inactive residue, des-angiotensin I-angiotensinogen) is thought to have an inhibitory effect on the release of angiotensinogen from the liver. mdpi.comahajournals.org Inflammatory conditions can also upregulate angiotensinogen synthesis, with cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) stimulating its transcription in hepatocytes. ahajournals.orgscilit.com

| Regulator | Effect on Angiotensinogen Synthesis | Key Findings | References |

| Glucocorticoids (e.g., Dexamethasone) | Stimulation | Administration in vivo increases the rate of angiotensinogen release by liver slices. | nih.govahajournals.org |

| Estrogens (e.g., Ethinyl Estradiol) | Stimulation | Treatment leads to a significant increase in angiotensinogen production. | nih.gov |

| Thyroid Hormones (e.g., L-thyroxine) | Stimulation | Induces a more than two-fold increase in the hepatic production rate. | nih.gov |

| Angiotensin II | Stimulation | Part of a "positive feedback loop" that stimulates angiotensinogen synthesis. | ahajournals.orgahajournals.org |

| Renin | Inhibition | Postulated to have a tonic inhibitory effect on hepatic angiotensinogen synthesis. | mdpi.comahajournals.org |

| Inflammatory Cytokines (IL-1, TNF-α) | Stimulation | Activate transcription by binding to the acute-phase response element in the AGT promoter. | ahajournals.orgscilit.comnih.gov |

Genetic and Epigenetic Regulation of Angiotensinogen Expression

The expression of the angiotensinogen gene (AGT) is intricately controlled by a combination of genetic variations and epigenetic modifications. nih.gov These regulatory mechanisms can influence an individual's baseline angiotensinogen levels and their response to various physiological and environmental stimuli, thereby impacting blood pressure regulation. biorxiv.orgmdpi.com

DNA methylation is a key epigenetic mechanism that typically represses gene transcription. nih.gov In the context of the AGT gene, DNA methylation negatively regulates its expression. nih.gov The promoter region of the human AGT gene contains several CpG dinucleotides, which are targets for methylation. researchgate.net Hypermethylation of these sites is associated with lower gene expression, as it can block the binding of transcription factors. biorxiv.org

Conversely, DNA demethylation can lead to increased AGT expression. nih.gov Environmental factors, such as high salt intake, have been shown to promote DNA demethylation of the AGT promoter in both the liver and kidney. nih.govbiorxiv.org This demethylation increases the accessibility of the promoter to transcription factors like CCAAT/enhancer-binding proteins (C/EBPs), STAT3, and others, leading to enhanced gene expression. biorxiv.orgnih.govahajournals.org This dynamic regulation suggests that environmental stimuli can induce lasting changes in AGT expression patterns. nih.gov

Histone modifications are another critical layer of epigenetic control that influences the accessibility of DNA to the transcriptional machinery. nih.gov The acetylation and methylation of histone proteins can either activate or repress gene expression. While direct studies on histone modifications of the AGT gene are less detailed, research on the closely related angiotensin-converting enzyme (ACE) gene in spontaneously hypertensive rats (SHRs) provides valuable insights. In these models, increased ACE1 expression is associated with an enrichment of activating histone marks, such as histone 3 acetylation (H3Ac) and histone 3 lysine (B10760008) 4 trimethylation (H3K4me3), and a reduction of repressive marks like histone 3 lysine 9 dimethylation (H3K9me2) at the gene's promoter. ahajournals.org Angiotensin II itself can influence histone acetylation, suggesting a feedback mechanism where the products of the RAS can epigenetically regulate the expression of its own components. ahajournals.org

MicroRNAs are small, non-coding RNA molecules that post-transcriptionally regulate gene expression, typically by repressing the translation of target messenger RNAs (mRNAs). ahajournals.orgnih.gov Several miRNAs have been identified that influence AGT expression. mdpi.comresearchgate.net

For example, miR-133a has been shown to inhibit AGT expression in the kidney. ahajournals.org Its expression is increased by high salt intake and by the inflammatory cytokine TNF-α, suggesting a protective role in attenuating salt-sensitive increases in blood pressure. ahajournals.org Another miRNA, miR-483-3p, which is regulated by Angiotensin II, can target multiple components of the RAS, including angiotensinogen, in vascular smooth muscle cells. nih.govnih.gov The downregulation of miR-483-3p by Angiotensin II leads to an overexpression of its target genes, including AGT, potentially contributing to vascular hypertrophy. nih.gov

| Epigenetic Mechanism | Effect on AGT Expression | Key Findings | References |

| DNA Methylation | Repression | High salt intake can cause demethylation, leading to increased AGT expression. | biorxiv.orgnih.govnih.gov |

| Histone Modifications | Regulation | Activating marks (H3Ac, H3K4me3) are associated with higher expression of RAS components. | ahajournals.orgnih.gov |

| miRNA-133a | Inhibition | Expression is increased by high salt and TNF-α, leading to decreased AGT in the kidney. | ahajournals.org |

| miRNA-483-3p | Inhibition | Downregulation by Angiotensin II leads to increased AGT expression in vascular smooth muscle cells. | nih.govnih.gov |

Genetic variations within the AGT gene, particularly single nucleotide polymorphisms (SNPs), have been linked to variations in plasma angiotensinogen levels and the risk of developing hypertension. biorxiv.orgresearchgate.net The human AGT gene contains numerous SNPs, with some of the most studied located in the promoter and coding regions. nih.govresearchgate.net

The -6A/-6G polymorphism in the promoter region is one of the most investigated. The -6A variant is associated with higher promoter activity and has been linked to an increased risk of hypertension. nih.govbiorxiv.org Another well-known SNP is M235T (rs699), which results in a threonine to methionine substitution at amino acid position 235. The 235T variant is often found in linkage disequilibrium with the -6A allele and has also been associated with hypertension. oup.comnih.gov Studies have shown that individuals carrying the -6A or 235T alleles may have a more pronounced blood pressure response to certain antihypertensive treatments, such as the β-blocker atenolol. oup.comnih.govoup.com

Gene-environment interactions are crucial, as the effect of these SNPs can be modulated by external factors. For instance, the hypertensive effect of the -6A variant is exacerbated by high salt intake, which promotes DNA demethylation and further increases AGT gene expression. nih.govbiorxiv.org

| SNP (rs number) | Allelic Variation | Associated Phenotype/Finding | References |

| rs5051 | G-6A | The -6A allele is associated with increased promoter activity and risk of hypertension. | nih.govbiorxiv.org |

| rs699 | M235T | The 235T variant is associated with hypertension and a more pronounced systolic BP response to atenolol. | oup.comnih.gov |

| rs11568020 | A-152G | Shows a positive association with hypertension in some populations. | researchgate.net |

| rs5050 | A-20C | Shows a positive association with hypertension in some populations. | researchgate.net |

Compound Names Mentioned

this compound

Angiotensin II

Angiotensinogen

Atenolol

Des-angiotensin I-angiotensinogen

Dexamethasone

Ethinyl Estradiol

Interleukin-1 (IL-1)

L-thyroxine

Renin

Tumor necrosis factor-alpha (TNF-α)

The formation of this compound is the rate-limiting step in the renin-angiotensin system (RAS), a critical hormonal cascade for regulating blood pressure and fluid-electrolyte balance. nih.govwikipedia.orgteachmephysiology.com The generation of this decapeptide is meticulously controlled, primarily through the synthesis, secretion, and action of the enzyme renin.

Renin Synthesis and Secretion from Juxtaglomerular Cells

The primary source of circulating renin is a group of specialized cells in the kidney known as juxtaglomerular (JG) cells. nih.govahajournals.org These cells are strategically located in the media layer of the afferent arterioles, which supply blood to the glomeruli. ahajournals.orgoup.com Though they have features of smooth muscle cells, JG cells function as endocrine cells that synthesize, store, and release renin. bohrium.com

The synthesis of renin begins with the transcription of the renin gene, which produces preprorenin. oup.com This initial precursor is then processed to become prorenin, an enzymatically inactive form. oup.com Within the JG cells, prorenin can be further processed into active renin, which is then stored in prominent secretory vesicles or granules. oup.combohrium.com The release of this stored active renin into the bloodstream occurs on demand through a process called exocytosis, where the granules fuse with the cell membrane. bohrium.com While JG cells are the main source of active renin, various other tissues, including the adrenal glands and retina, can produce prorenin. nih.gov

Prorenin Activation

Prorenin, the inactive precursor to renin, circulates in the blood at concentrations approximately 10 times higher than active renin. nih.gov For it to contribute to the generation of this compound, it must be activated. This activation can occur through two distinct mechanisms: proteolytic and non-proteolytic.

Proteolytic Activation: This is an irreversible process that involves the enzymatic removal of a 43-amino acid "prosegment" that blocks the active site of the enzyme. nih.gov This conversion primarily happens within the kidney's JG cells, where enzymes like proconvertase 1 and cathepsin B are thought to be involved. ahajournals.org

Non-proteolytic Activation: This is a reversible process where the prosegment is not cleaved but instead undergoes a conformational change, unfolding to expose the catalytic site. ahajournals.orgoup.com This change can be induced by several factors, including exposure to low pH (acid activation) or cold temperatures (cryoactivation). ahajournals.org A key physiological mechanism for non-proteolytic activation is the binding of prorenin to the (pro)renin receptor (PRR). nih.govoup.com When prorenin binds to this receptor on the surface of cells, its active site becomes accessible to angiotensinogen, allowing for the generation of this compound. nih.govoup.com This receptor-bound activation is reversible; if prorenin detaches, it returns to its inactive state. nih.gov

Factors Influencing Renin Release

The secretion of renin from juxtaglomerular cells is tightly regulated by a combination of systemic signals and local factors. oup.comahajournals.org Three primary mechanisms govern its release:

Renal Baroreceptor Mechanism: The JG cells themselves act as pressure sensors. A decrease in renal perfusion pressure (a drop in blood pressure in the afferent arteriole) is the most direct stimulus for renin release. ahajournals.orgresearchgate.net Conversely, an increase in pressure suppresses its secretion. ahajournals.org

Macula Densa Pathway: The macula densa is a group of specialized cells in the distal convoluted tubule that senses the concentration of sodium chloride (NaCl) in the tubular fluid. wikipedia.orgnih.gov A decrease in NaCl delivery to the macula densa signals the nearby JG cells to release renin, often mediated by local paracrine factors like prostaglandin (B15479496) E2. teachmephysiology.comahajournals.org

Sympathetic Nervous System: The JG cells are heavily innervated by sympathetic nerve fibers. ahajournals.org Activation of the sympathetic nervous system, through β1-adrenergic receptors on the JG cells, stimulates renin secretion. teachmephysiology.comnih.gov This is a key pathway through which stress can activate the renin-angiotensin system. nih.gov

Intracellularly, these signals converge on a few key second messenger pathways. Cyclic AMP (cAMP) is the dominant stimulatory signal for renin release. nih.govbohrium.com Hormones and neurotransmitters that increase cAMP levels promote renin secretion. nih.gov In contrast, an increase in intracellular calcium ions acts as a powerful inhibitor of renin release, a phenomenon sometimes called the "calcium paradox" because calcium typically promotes exocytosis in other endocrine cells. nih.govnih.gov

| Factor Type | Specific Factor/Mechanism | Effect on Renin Release | Mediator/Receptor |

| Hemodynamic | Decreased Renal Artery Perfusion Pressure | Stimulation | Renal Baroreceptors ahajournals.orgresearchgate.net |

| Tubular | Decreased NaCl at Macula Densa | Stimulation | Prostaglandins (PGE2) teachmephysiology.comahajournals.org |

| Neural | Sympathetic Nerve Activation | Stimulation | β1-Adrenergic Receptors teachmephysiology.comnih.gov |

| Hormonal | Angiotensin II | Inhibition | AT1 Receptors (Negative Feedback) nih.gov |

| Paracrine | Nitric Oxide | Stimulation | cGMP Pathway nih.gov |

| Intracellular | Increased Cyclic AMP (cAMP) | Stimulation | Protein Kinase A bohrium.com |

| Intracellular | Increased Intracellular Calcium (Ca2+) | Inhibition | Inhibition of Adenylyl Cyclase nih.govnih.gov |

Kinetics of Renin-Angiotensinogen Interaction

Renin is an aspartic protease with a very high degree of specificity for its substrate, angiotensinogen. nih.gov Angiotensinogen is a protein produced primarily by the liver and released into the circulation. teachmephysiology.comnih.gov The catalytic action of renin is the cleavage of a specific peptide bond (between Leucine-10 and Valine-11) at the N-terminus of angiotensinogen, which releases the ten-amino-acid peptide, this compound. nih.gov

Structural studies have revealed that the interaction is not a simple lock-and-key mechanism. Angiotensinogen undergoes significant conformational changes to allow renin to bind and cleave it. nih.govresearchgate.net Its N-terminal tail, which contains the future this compound sequence, is initially sequestered. Upon encountering renin, this tail is expelled and docks into the active site of the enzyme in a "tail-into-mouth" allosteric mechanism. nih.gov This process involves major structural rearrangements in the main body of the angiotensinogen molecule to form a complementary binding interface with renin. nih.gov The tertiary structure of angiotensinogen is therefore crucial for efficient binding and cleavage by renin. researchgate.net

The efficiency of this enzymatic reaction can be described by kinetic parameters. These values quantify the binding affinity and catalytic rate of the renin-angiotensinogen interaction.

| Kinetic Parameter | Description | Reported Value (for human renin/angiotensinogen) |

| K_M (Michaelis Constant) | The concentration of substrate (angiotensinogen) at which the reaction rate is half of its maximum. It reflects the affinity of the enzyme for the substrate. | ~µM range researchgate.net |

| k_cat (Turnover Number) | The maximum number of substrate molecules converted to product per enzyme molecule per second. | ~s⁻¹ range researchgate.net |

| k_cat/K_M (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into product, accounting for both binding and catalysis. | ~s⁻¹µM⁻¹ range researchgate.net |

Metabolism of Angiotensin I

Angiotensin-Converting Enzyme (ACE)-Dependent Pathways

The classical and most recognized metabolic fate of Angiotensin I involves its conversion by Angiotensin-Converting Enzyme (ACE). This pathway is central to the systemic regulation of blood pressure and fluid balance.

Angiotensin-Converting Enzyme (ACE), also known as peptidyl-dipeptidase A or kininase II, is a zinc- and chloride-dependent metalloenzyme that plays a pivotal role in the renin-angiotensin system. nih.gov Its primary function is to catalyze the conversion of the inactive decapeptide, this compound, into the potent vasoconstrictor octapeptide, Angiotensin II. wikipedia.orgjove.comassaygenie.com This conversion is achieved by cleaving a dipeptide, His-Leu, from the C-terminus of this compound. nih.govwikipedia.org The formation of Angiotensin II is a key step in the RAS cascade, as Angiotensin II is the principal effector molecule of the system, responsible for vasoconstriction, stimulating aldosterone (B195564) secretion, and thereby increasing blood pressure. jove.comassaygenie.compharmgkb.org The enzymatic action of ACE is highly efficient; a single pass of blood through the pulmonary circulation can be sufficient to convert the majority of circulating this compound to Angiotensin II. nih.gov

Angiotensin-Converting Enzyme is not confined to the bloodstream; it is expressed in various tissues throughout the body, where it exerts local effects. nih.gov The enzyme is particularly abundant on the surface of endothelial cells, especially within the extensive capillary networks of the lungs. nih.govjove.com This strategic location allows it to efficiently process circulating this compound. nih.gov Beyond the lungs, ACE is also expressed in the epithelial cells of the kidney tubules, the small intestine, and the epididymis. nih.govnih.gov Significant ACE activity is also found in the heart, aorta, and kidneys. ahajournals.org Research using mouse models with targeted gene expression has helped to elucidate the tissue-specific roles of ACE. For instance, models have been created where ACE is expressed only in specific cell types, such as hepatocytes or macrophages, allowing for detailed study of its localized functions. nih.govnih.gov In experimental heart failure models in rats, cardiac ACE activity was found to increase significantly, particularly in the right ventricle, while serum, pulmonary, and renal ACE activities remained unchanged, highlighting a tissue-specific activation of the enzyme in pathophysiological states. ahajournals.org

| Tissue/Cell Type | Relative ACE Expression/Activity | Reference |

|---|---|---|

| Lung (Endothelial Cells) | Very High | nih.govjove.com |

| Kidney (Epithelial Cells) | High | nih.govnih.gov |

| Heart | Moderate (increases in heart failure) | ahajournals.org |

| Aorta | Present | ahajournals.org |

| Small Intestine | Present | nih.gov |

| Macrophages/Monocytes | Can be specifically expressed | nih.govnih.gov |

In addition to its role in activating the renin-angiotensin system, ACE has a crucial function in the kinin-kallikrein system. ACE is identical to the enzyme kininase II, which is the primary enzyme responsible for the degradation and inactivation of bradykinin (B550075), a potent vasodilator. wikipedia.orgnih.govahajournals.org ACE inactivates bradykinin by sequentially removing two C-terminal dipeptides. nih.gov By breaking down bradykinin, ACE curtails its vasodilatory effects, which complements the vasoconstrictive action of the Angiotensin II it produces. jove.comyoutube.com This dual function—producing a vasoconstrictor (Angiotensin II) and degrading a vasodilator (bradykinin)—positions ACE as a powerful regulator of vascular tone and blood pressure. nih.govahajournals.org

Alternative and Non-Canonical this compound Conversion Pathways

While the ACE-dependent pathway is predominant, research has uncovered alternative mechanisms for the generation of angiotensin peptides, which can bypass the classical renin-Angiotensin I-ACE cascade.

Recent discoveries have identified Angiotensin-(1-12), a dodecapeptide, as an alternative, non-renin-dependent substrate for the production of angiotensin peptides. nih.govnih.gov This peptide is a C-terminally extended form of this compound. plos.org Studies have demonstrated that the heart has the capacity to process exogenously supplied Angiotensin-(1-12) into biologically active peptides, including this compound and Angiotensin II. nih.govnih.govcapes.gov.br This suggests that Angiotensin-(1-12) may serve as a previously unrecognized precursor in the RAS cascade, particularly within local tissue systems like the heart. nih.gov However, some recent, highly sensitive studies using liquid chromatography-tandem mass spectrometry have been unable to detect endogenous Angiotensin-(1-12) in blood or tissues of humans, rats, and mice, suggesting it may not be a significant source of angiotensins in vivo. ahajournals.org

A key alternative enzyme involved in angiotensin metabolism is chymase, a serine protease found in the heart, blood vessels, and kidneys. frontiersin.org In certain tissues, chymase provides a significant ACE-independent pathway for generating Angiotensin II. frontiersin.org Research on human atrial tissue has shown that chymase is the dominant enzyme responsible for converting Angiotensin-(1-12) into Angiotensin II. plos.orgplos.org In these tissues, the rate of chymase-mediated Angiotensin II formation from Angiotensin-(1-12) was substantially higher than that mediated by ACE. plos.orgplos.org This chymase-dependent pathway is particularly relevant in the human heart, suggesting a compartmentalization where chymase is the major Angiotensin II-forming enzyme in the cardiac interstitium. nih.govfrontiersin.org This finding may help explain why Angiotensin II levels can be maintained in patients undergoing treatment with ACE inhibitors. plos.org

| Enzyme | Angiotensin II Formation Rate (fmol·min⁻¹·mg⁻¹) | Reference |

|---|---|---|

| Chymase | 28.0 ± 3.1 | plos.org |

| ACE | 1.1 ± 0.2 (low or undetectable) | plos.org |

Angiotensin-(1-12) as a Potential Precursor

ACE-Dependent Angiotensin II Formation from Angiotensin-(1-12)

Recent research has identified Angiotensin-(1-12) as a novel substrate for the generation of Ang II, potentially bypassing the traditional renin-dependent step. nih.govahajournals.org Angiotensin-(1-12) can be directly converted to Ang II, and Angiotensin-Converting Enzyme (ACE) is one of the enzymes capable of mediating this conversion. ahajournals.org

Studies have demonstrated that in certain conditions, ACE can process Ang-(1-12). ahajournals.org The conversion by ACE proceeds through the formation of Ang I as an intermediate, which is then subsequently cleaved to form Ang II. ahajournals.org This pathway suggests that Ang II can be generated independently of renin. ahajournals.org In experiments using Ang-(1-12), inhibition of ACE was shown to suppress the generation of Ang II and its subsequent metabolites, such as Ang III, Ang IV, and Ang-(1-5). ahajournals.org

However, the relative contribution of ACE versus other enzymes, like chymase, in the conversion of Ang-(1-12) to Ang II appears to be highly species- and tissue-specific. nih.govresearchgate.net For instance, in human cardiac tissue, chymase has been identified as the dominant enzyme for converting Ang-(1-12) directly to Ang II. nih.govplos.org In one study on human atrial plasma membranes, chymase-mediated Ang II formation from Ang-(1-12) was significantly higher (28 ± 3.1 fmol × min⁻¹ × mg⁻¹) compared to the very low or undetectable formation by ACE (1.1 ± 0.2 fmol × min⁻¹ × mg⁻¹). nih.govplos.org Despite the prominence of chymase in human heart tissue, the ACE-dependent pathway remains a recognized mechanism for Ang-(1-12) metabolism. ahajournals.orgplos.org

Table 1: Research Findings on Angiotensin-(1-12) Metabolism

| Substrate | Enzyme | Primary Product(s) | Key Finding | Source |

|---|---|---|---|---|

| Angiotensin-(1-12) | ACE | This compound, Angiotensin II | ACE inhibition suppresses the formation of Ang II and its metabolites from Ang-(1-12), confirming it as a metabolic pathway. | ahajournals.org |

| Angiotensin-(1-12) | Chymase | Angiotensin II | In human atrial tissue, chymase is the predominant enzyme for the direct conversion of Ang-(1-12) to Ang II. | nih.govplos.org |

| Angiotensin-(1-12) | Chymase vs. ACE (Human Atrial Tissue) | Angiotensin II | Chymase activity (28 ± 3.1 fmol×min⁻¹×mg⁻¹) was substantially higher than ACE activity (1.1 ± 0.2 fmol×min⁻¹×mg⁻¹) for Ang II formation from Ang-(1-12). | nih.gov |

Neprilysin (NEP) and Angiotensin-(1-7) Formation from this compound

Neprilysin (NEP), also known as neutral endopeptidase (EC 3.4.24.11), is a key enzyme in an alternative pathway of Ang I metabolism. ahajournals.orgahajournals.org NEP is a membrane-bound metalloendopeptidase that can directly convert Ang I to the bioactive peptide Angiotensin-(1-7) by cleaving the Pro⁷-Phe⁸ bond. nih.govahajournals.org This pathway bypasses the formation of Ang II.

The contribution of NEP to Ang-(1-7) formation is significant and tissue-dependent. ahajournals.orgphysiology.org In the kidneys of healthy humans, NEP is the primary enzyme responsible for converting Ang I into Ang-(1-7). ahajournals.org Studies on isolated rat glomeruli have also shown that NEP is a major enzyme for this conversion, and its inhibition significantly reduces Ang-(1-7) formation. ahajournals.org Similarly, in the circulation of rats, NEP plays a major role in the in vivo metabolism of Ang I to form Ang-(1-7). ahajournals.orgahajournals.org Kinetic studies have indicated that NEP can hydrolyze Ang I to Ang-(1-7) more efficiently than other enzymes like ACE2. nih.gov

In renal brush border membranes, NEP inhibition was found to abolish the production of both Ang-(1-7) and Ang-(1-4) from Ang I, effectively preserving the Ang I substrate. physiology.org This highlights the dual role of NEP in both the formation and potential degradation of angiotensin peptides. physiology.org The NEP-mediated pathway is considered a crucial component of the "alternative" or protective axis of the renin-angiotensin system, as its product, Ang-(1-7), often counteracts the effects of Ang II. ahajournals.orgahajournals.org

Other Endopeptidases (Thimet Oligopeptidase, Prolyl Endopeptidase)

Besides ACE and NEP, other endopeptidases contribute to the metabolism of Ang I, further diversifying the generation of angiotensin peptides. physiology.org Among these, Thimet Oligopeptidase and Prolyl Endopeptidase are notable for their ability to form Ang-(1-7) directly from Ang I. nih.govnih.gov

Thimet Oligopeptidase (TOP) (EC 3.4.24.15) is a soluble metalloendopeptidase found primarily in intracellular compartments. nih.gov It hydrolyzes Ang I at the Pro⁷-Phe⁸ bond to form Ang-(1-7). nih.gov Research suggests that TOP is particularly important for the intracellular processing of Ang I. nih.govmdpi.com For example, in brain tissue homogenates, TOP was identified as the main enzyme involved in generating Ang-(1-7). nih.govnih.gov This pathway is distinct from the ACE-dependent formation of Ang II and appears to be a preferential route for Ang-(1-7) production within the central nervous system. nih.gov

Prolyl Endopeptidase (PEP) (EC 3.4.21.26) is another enzyme capable of forming Ang-(1-7) from Ang I. ahajournals.orgahajournals.org Its contribution can be tissue-specific. For instance, in canine hypothalamic homogenates, PEP was responsible for a significant portion of Ang-(1-7) generating activity. ahajournals.org In healthy human kidneys, PEP provides a minor contribution to Ang-(1-7) synthesis compared to the dominant role of NEP. ahajournals.org The involvement of these endopeptidases underscores the complexity of Ang I metabolism, with different enzymes playing roles in specific tissues or cellular compartments. ahajournals.orgphysiology.org

Table 2: Comparison of Endopeptidases in this compound Metabolism

| Enzyme | EC Number | Location | Action on this compound | Primary Product | Source |

|---|---|---|---|---|---|

| Thimet Oligopeptidase (TOP) | 3.4.24.15 | Intracellular (soluble) | Cleaves Pro⁷-Phe⁸ bond | Angiotensin-(1-7) | nih.govmdpi.com |

| Prolyl Endopeptidase (PEP) | 3.4.21.26 | Tissue-specific | Cleaves Pro⁷-Phe⁸ bond | Angiotensin-(1-7) | ahajournals.orgahajournals.org |

Angiotensin-(1-9) as an Intermediate

Angiotensin-(1-9) is a nonapeptide that serves as an important intermediate in the metabolism of this compound. frontiersin.orgportlandpress.com It is formed from Ang I through the action of Angiotensin-Converting Enzyme 2 (ACE2), which acts as a carboxypeptidase to cleave a single C-terminal residue from Ang I. portlandpress.comnih.gov The formation of Ang-(1-9) represents another branch of the renin-angiotensin system, often referred to as part of the non-canonical or protective axis. frontiersin.orgnih.gov

Once formed, Ang-(1-9) can be further metabolized. A key subsequent step is its conversion to Ang-(1-7) by ACE. portlandpress.com This pathway provides an indirect route for Ang-(1-7) generation from Ang I, complementing the direct conversion by enzymes like NEP and TOP. ahajournals.orgportlandpress.com There is also evidence that Ang-(1-9) can be converted to Ang II, particularly in platelets, suggesting it can feed back into the classical angiotensin pathway. nih.gov

The biological relevance of Ang-(1-9) is an active area of research. It is known to bind to the angiotensin II type 2 receptor (AT2R) and can exert effects that are often contrary to those of Ang II, such as reducing blood pressure. portlandpress.comnih.gov The presence of Ang-(1-9) has been detected in the plasma of healthy individuals, with levels reported to increase under certain pathological conditions or following treatment with ACE inhibitors. portlandpress.comnih.gov In human heart tissue, enzymes such as Cathepsin A have also been shown to be capable of liberating Ang-(1-9) from Ang I. ahajournals.org

Therapeutic Targeting of Angiotensin I Pathways

Inhibition of Angiotensin I Formation

Preventing the creation of this compound is a primary therapeutic target within the renin-angiotensin system. This approach focuses on the initial, rate-limiting step of the cascade: the conversion of angiotensinogen (B3276523) to this compound by the enzyme renin. nih.govwikipedia.org By blocking this step, the entire downstream pathway is suppressed.

Direct renin inhibitors (DRIs) represent a class of drugs that block the RAS at its point of activation. nih.gov They bind directly to the active site of the renin enzyme, preventing it from cleaving angiotensinogen to form this compound. nih.govwikipedia.org This inhibition leads to a decrease in the production of both this compound and Angiotensin II, consequently reducing blood pressure. nih.govwikipedia.org

Aliskiren is the first and currently the only clinically approved oral direct renin inhibitor. nih.govahajournals.org It has demonstrated efficacy in treating hypertension, comparable to that of other major antihypertensive drug classes like ACE inhibitors and angiotensin receptor blockers (ARBs). youtube.com A key feature of DRIs is that they not only lower Angiotensin II levels but also decrease plasma renin activity (PRA), in contrast to ACE inhibitors and ARBs which cause a reactive increase in PRA. nih.gov

| Drug Class | Example | Mechanism | Key Target |

|---|---|---|---|

| Direct Renin Inhibitor (DRI) | Aliskiren | Binds to the active site of renin, preventing the conversion of angiotensinogen to this compound. wikipedia.orgrxlist.com | Renin wikipedia.org |

A novel approach to inhibiting the formation of this compound involves targeting its precursor, angiotensinogen, at the genetic level. ahajournals.orgmdpi.com RNA interference (RNAi) therapies utilize small interfering RNAs (siRNAs) to silence the gene responsible for producing angiotensinogen in the liver. ahajournals.orgmdpi.com

Zilebesiran is an investigational siRNA therapeutic designed to inhibit the synthesis of hepatic angiotensinogen. mdpi.com By reducing the amount of available angiotensinogen, these therapies effectively decrease the substrate for renin, leading to a sustained reduction in the production of all subsequent angiotensin peptides, including this compound and II. mdpi.comahajournals.org This approach offers the potential for long-lasting blood pressure control with infrequent dosing, which may improve patient adherence to treatment. mdpi.comahajournals.org Clinical studies have shown that these therapies can lead to significant and durable reductions in both angiotensinogen levels and blood pressure. mdpi.comcjter.com

| Therapy Type | Example | Mechanism | Key Target |

|---|---|---|---|

| RNA interference (RNAi) | Zilebesiran | Silences the hepatic gene for angiotensinogen, reducing its synthesis and subsequent conversion to this compound. mdpi.com | Angiotensinogen (AGT) mRNA mdpi.comcjter.com |

Modulation of this compound Conversion

Another major therapeutic strategy focuses on preventing the conversion of the relatively inactive this compound into the highly active Angiotensin II. wikipedia.orggoodrx.com This is primarily achieved by inhibiting the enzyme responsible for this conversion.

Angiotensin-converting enzyme (ACE) inhibitors are a widely used class of medications for treating conditions such as high blood pressure and heart failure. wikipedia.orgmayoclinic.org They are considered a first-line therapy for hypertension. cvpharmacology.com

ACE inhibitors work by blocking the angiotensin-converting enzyme, which has two primary actions in the body. wikipedia.orgclevelandclinic.org

Inhibition of Angiotensin II Formation : The primary mechanism of ACE inhibitors is to block the conversion of this compound to Angiotensin II. wikipedia.orggoodrx.com By reducing the levels of Angiotensin II, ACE inhibitors cause blood vessels to relax and widen (vasodilation), which lowers blood pressure. wikipedia.orgclevelandclinic.org Reduced Angiotensin II levels also decrease the secretion of aldosterone (B195564), a hormone that promotes sodium and water retention. goodrx.comcvpharmacology.com This leads to increased excretion of sodium and water, which reduces blood volume and further lowers blood pressure. cvpharmacology.com

Inhibition of Bradykinin (B550075) Degradation : ACE is also responsible for the breakdown of bradykinin, a peptide that promotes vasodilation. wikipedia.orgcvpharmacology.com By inhibiting ACE, these drugs increase the levels of bradykinin. wikipedia.org The elevated bradykinin levels contribute to the blood pressure-lowering effect by further relaxing blood vessels. wikipedia.orgcvpharmacology.com

This dual mechanism makes ACE inhibitors highly effective in reducing arteriolar resistance and decreasing cardiac workload. wikipedia.org

ACE inhibitors are used to prevent, treat, or improve symptoms in a variety of cardiovascular and renal conditions. mayoclinic.orgnih.gov Their clinical applications are extensive and well-established.

Clinical Implications:

Hypertension : They are a cornerstone in the management of high blood pressure. mayoclinic.org

Heart Failure : They reduce the strain on the heart and improve symptoms and survival in patients with heart failure. wikipedia.orgmayoclinic.org

Post-Myocardial Infarction : Used after a heart attack, they can help prevent the development of heart failure. nih.govnih.gov

Kidney Disease : ACE inhibitors have been shown to slow the progression of diabetic nephropathy and other forms of chronic kidney disease, an effect that is independent of their blood pressure-lowering action. wikipedia.orgmayoclinic.org

Limitations:

Cough : A persistent, dry cough is a common side effect, believed to be caused by the accumulation of bradykinin in the lungs. nih.govresearchgate.net This can sometimes lead to discontinuation of the therapy. nih.gov

Angioedema : Although rare, a potentially life-threatening side effect is angioedema, a rapid swelling of the deep layers of the skin, which is also linked to increased bradykinin levels. nih.govnih.gov

Aldosterone Escape : Over time, some patients on ACE inhibitors may experience a phenomenon known as "aldosterone escape," where aldosterone levels return to baseline. This occurs because Angiotensin II can be produced through alternative pathways not blocked by ACE, such as via enzymes like chymase. clinpgx.org This can limit the long-term effectiveness of the therapy in some individuals. clinpgx.org

Angiotensin-Converting Enzyme (ACE) Inhibitors (ACEIs)

Novel Therapeutic Strategies

Beyond targeting the direct conversion of this compound, newer therapeutic avenues focus on modulating the broader renin-angiotensin system, including the protective axes and the genetic origins of its components.

The Angiotensin-(1-7) axis, consisting of Angiotensin-(1-7) and its receptor Mas, represents a counter-regulatory arm of the RAS that opposes many of the detrimental effects of Angiotensin II. nih.govexplorationpub.com Angiotensin-(1-7) can be formed from this compound and exhibits vasodilatory, anti-inflammatory, anti-fibrotic, and anti-proliferative properties. eur.nlnih.govahajournals.org

Activation of the Mas receptor by Angiotensin-(1-7) or synthetic agonists triggers beneficial intracellular signaling pathways, often leading to the production of nitric oxide, a potent vasodilator. patsnap.commdpi.com This has led to the exploration of Mas receptor agonists as a potential therapy for hypertension and other cardiovascular diseases. patsnap.comahajournals.org These agonists aim to mimic or enhance the protective effects of the endogenous Angiotensin-(1-7)/Mas axis. nih.govpatsnap.com

Research has identified several non-peptide Mas receptor agonists that have shown therapeutic potential in preclinical studies.

| Mas Receptor Agonist | Research Finding | Species/Model | Reference |

| AVE 0991 | A non-peptide Mas agonist that has shown therapeutic potential due to its ability to cross the blood-brain barrier and exert central actions. mdpi.com | Rat (SHR) | mdpi.com |

| CGEN-856S | A novel peptide Mas agonist that induces vasorelaxant, antihypertensive, and cardioprotective effects in spontaneously hypertensive rats (SHR). mdpi.com | Rat (SHR) | mdpi.com |

The therapeutic potential of Angiotensin-(1-7) itself is also under investigation, although its clinical use is limited by a short half-life. eur.nl Research is ongoing to develop more stable analogues to overcome this limitation. eur.nl

A groundbreaking approach to controlling the RAS involves gene editing technologies to directly target the source of its components. nih.govnih.gov The primary target for this strategy has been the angiotensinogen (AGT) gene, which is predominantly expressed in the liver and codes for angiotensinogen, the sole precursor of all angiotensin peptides. ahajournals.orgnih.govmdpi.com

The CRISPR-Cas9 system has been successfully used to disrupt the hepatic AGT gene in animal models of hypertension. ahajournals.orgnih.govovid.combohrium.com This approach has demonstrated a sustained reduction in blood pressure, offering the potential for a one-time, long-lasting, or even lifelong treatment for hypertension. ahajournals.orgnih.govovid.com

Key findings from studies using CRISPR-Cas9 to target the AGT gene in spontaneously hypertensive rats (SHR) include:

A single administration of the CRISPR-Cas9 system delivered via an adeno-associated virus (AAV) vector led to a significant and sustained reduction in blood pressure for up to one year. ahajournals.orgnih.govovid.combohrium.com

The treatment effectively reduced both hepatic AGT expression and circulating angiotensinogen levels. ahajournals.orgnih.govovid.com

This gene-editing approach prevented the development of hypertension in young SHRs and lowered blood pressure in adult rats with established hypertension. ahajournals.orgnih.gov

Importantly, the partial disruption of the AGT gene was sufficient to control hypertension without impairing the body's normal homeostatic response to cardiovascular stressors like sodium depletion. ahajournals.orgnih.govovid.com

Other gene-based therapies, such as antisense oligonucleotides (ASO) and small interfering RNA (siRNA), are also in development to specifically reduce the production of angiotensinogen in the liver. nih.gov These approaches have shown promise in early clinical trials for their safety and effectiveness in managing blood pressure. nih.gov

| Gene Therapy Target | Technology | Research Finding | Model | Reference |

| Angiotensinogen (AGT) gene | CRISPR-Cas9 | Sustained reduction in blood pressure for up to one year following a single treatment. Reduced hepatic AGT expression and circulating AGT levels. | Rat (SHR) | ahajournals.orgnih.govovid.combohrium.com |

| Angiotensinogen (AGT) production | Antisense Oligonucleotides (ASO), Small Interfering RNA (siRNA) | Under investigation in clinical trials to reduce hepatic AGT production for blood pressure management. | Human | nih.gov |

| Angiotensin Type I Receptor (AT1R) | Antisense Technology | Investigated as a genetic means for the treatment of hypertension. | Animal Models | nih.gov |

Future Directions and Emerging Concepts in Angiotensin I Research

Understanding the Full Spectrum of Angiotensin I Bioactivity

The bioactivity of Ang I is now understood to be context-dependent, primarily revolving around its fate as a substrate for various enzymes, leading to a cascade of different active peptides. The two primary pathways originating from Ang I involve:

ACE Pathway: Cleaves Ang I to form the octapeptide Angiotensin II, the principal effector of the classical RAS, which mediates vasoconstriction, inflammation, and fibrosis through the Angiotensin II Type 1 Receptor (AT1R). physiology.orgnih.gov

ACE2 Pathway: Angiotensin-converting enzyme 2 (ACE2), a key enzyme in the counter-regulatory axis of the RAS, can cleave Ang I to produce Angiotensin-(1-9). nih.gov This nonapeptide can then be converted to the vasodilator peptide Angiotensin-(1-7) by ACE. Angiotensin-(1-7) opposes many of the detrimental effects of Ang II by acting on the Mas receptor, promoting vasodilation and having anti-proliferative and anti-inflammatory effects. nih.govnih.gov

Furthermore, recent discoveries have identified alternative pathways for Ang II generation that bypass Ang I, such as through Angiotensin-(1-12), suggesting a more complex regulation of angiotensin peptide production. nih.gov While direct, high-affinity receptor binding for Ang I itself has not been established, some studies have hinted at potential niche biological roles. For instance, research on the renal actions of Angiotensin-(1-7) showed that its precursor, Ang I, could influence its effects, suggesting complex interactions within the kidney. nih.gov Future research must focus on identifying whether Ang I possesses any intrinsic signaling capabilities and further characterizing the enzymatic pathways that determine its conversion, thereby defining its ultimate biological impact.

Table 1: Key Peptides and Enzymes in this compound Metabolism

| Compound | Precursor | Key Converting Enzyme(s) | Primary Product(s) | Key Receptor | Primary Effect |

|---|---|---|---|---|---|

| This compound | Angiotensinogen (B3276523) | Renin | - | - | Primarily an intermediate substrate. nih.gov |

| Angiotensin II | This compound | ACE | - | AT1R | Vasoconstriction, inflammation, fibrosis. physiology.org |

| Angiotensin-(1-9) | This compound | ACE2 | Angiotensin-(1-7) | - | Precursor to Ang-(1-7). nih.gov |

| Angiotensin-(1-7) | Angiotensin-(1-9) | ACE | - | Mas Receptor | Vasodilation, anti-inflammatory. nih.govnih.gov |

Elucidating the Role of this compound in Local/Tissue RAS

A major paradigm shift in RAS biology has been the recognition of local or tissue-based RAS (tRAS) that operate semi-independently from the systemic/circulating RAS. wikipedia.orgfrontiersin.org These local systems have been identified in numerous tissues, including the heart, kidneys, brain, vasculature, and adipose tissue, where they exert paracrine and autocrine effects crucial for tissue homeostasis and the pathogenesis of disease. nih.govnih.gov this compound plays a central role in these local systems.

Unlike the circulating RAS where Ang I is formed in the blood from liver-derived angiotensinogen and kidney-derived renin, tRAS involves the local synthesis of RAS components. frontiersin.orgphysiology.org Tissues can express their own angiotensinogen and the necessary enzymes to produce Ang I locally. physiology.orgnih.gov This locally generated Ang I then serves as the substrate for tissue-specific enzymes, leading to the local production of Ang II and other bioactive peptides like Ang-(1-7). nih.govwikipedia.org

The functions of these local systems are diverse:

In the heart, the tRAS is implicated in cardiac remodeling, hypertrophy, and fibrosis following myocardial infarction. nih.govphysiology.org Circulating renin can be taken up by the heart, contributing to local Ang I and Ang II production, which promotes these pathological changes independent of systemic blood pressure. physiology.org

In the kidneys, the intrarenal RAS is a critical regulator of renal blood flow, glomerular filtration, and sodium reabsorption. frontiersin.orgmdpi.com The local generation of Ang I and its subsequent conversion to Ang II within the kidney allows for fine-tuned control of renal function.

In the brain, a largely independent RAS is involved in the central regulation of blood pressure and thirst. wikipedia.org

Future research is focused on understanding the distinct regulatory mechanisms of tRAS in different organs and how local this compound metabolism contributes to diseases such as heart failure, chronic kidney disease, and neurogenic hypertension. nih.govfrontiersin.org Differentiating the effects of the local versus the systemic RAS remains a key challenge, but it is critical for developing tissue-specific therapies. frontiersin.org

Advanced Imaging Techniques for RAS Component Visualization

Visualizing the components of the RAS in real-time and within intact tissues is crucial for understanding its dynamic regulation and the role of this compound. Advanced molecular imaging techniques are emerging as powerful tools to non-invasively monitor the location and activity of key RAS elements, such as the enzymes that convert Ang I and the receptors that mediate the effects of its products.

Several imaging modalities are at the forefront of RAS research:

Positron Emission Tomography (PET): This highly sensitive technique uses radiotracers to visualize and quantify molecular targets. Researchers have developed PET tracers for key RAS components, including:

Angiotensin-Converting Enzyme (ACE): Radiotracers like ¹⁸F-fluorobenzoyl-lisinopril allow for the imaging of ACE activity, particularly in the heart and lungs, providing insights into where this compound is converted to Angiotensin II. jacc.orgnih.gov

Angiotensin II Type 1 Receptor (AT1R): Several PET ligands, such as [¹¹C]-KR31173 and [¹⁸F]FV45, have been developed to image AT1R expression. acs.orgjacc.org This allows for the visualization of the receptor that mediates the primary actions of Ang II, the downstream product of Ang I. Studies have successfully used this approach to see AT1R upregulation in cardiac tissue after a heart attack. jacc.org

Multiphoton Fluorescence Microscopy: This technique enables high-resolution imaging deep within living tissues. It has been used to directly observe the real-time effects of RAS inhibitors on kidney function and to visualize renin-producing cells, providing a window into the very beginning of the RAS cascade that produces this compound. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry: This powerful method allows for the visualization of the spatial distribution of peptides directly in tissue sections. MALDI imaging has been used to map the metabolism of Ang II into other peptides like Ang III and Ang-(1-7) within the kidney, demonstrating distinct localization patterns in the cortex and medulla. nih.gov This approach holds immense potential for directly imaging the conversion of this compound and the distribution of its various metabolic products within a tissue.

These advanced imaging techniques are moving RAS research from blood-based measurements to in-situ visualization of molecular and cellular processes. Future developments will likely focus on creating more specific and versatile tracers, including those that could potentially track this compound itself, and combining imaging modalities to provide a more complete picture of both systemic and local RAS activity. nih.govresearchgate.net

Table 2: Selected Imaging Agents for RAS Components

| Imaging Agent | Target | Imaging Modality | Key Application Area |

|---|---|---|---|

| ¹⁸F-fluorobenzoyl-lisinopril | Angiotensin-Converting Enzyme (ACE) | PET | Cardiac and pulmonary ACE activity. jacc.orgnih.gov |

| [¹¹C]-KR31173 | Angiotensin II Type 1 Receptor (AT1R) | PET | Cardiac AT1R expression in pathology. jacc.org |

| [¹⁸F]DR29 | Angiotensin II Type 1 Receptor (AT1R) | PET | Renal AT1R expression in health and hypertension. ovid.com |

| [¹⁸F]FV45 | Angiotensin II Type 1 Receptor (AT1R) | PET | Renal AT1R distribution. acs.org |

| Green Fluorescent Protein (GFP) | Renin (via transgenesis) | Fluorescence Microscopy | Visualization of renin-expressing cells. nih.gov |

Personalized Medicine Approaches based on RAS Profiling

The one-size-fits-all approach to treating cardiovascular and renal diseases is being replaced by the concept of personalized medicine, where treatment is tailored to an individual's unique characteristics. ejcmpr.com The renin-angiotensin system is a prime target for this approach due to the significant genetic variability in its components, which influences disease susceptibility and therapeutic response. mdpi.comtechnologynetworks.com Profiling the genetic makeup of an individual's RAS can help predict their risk and optimize treatment strategies that modulate this compound production and conversion.

Key genetic variations (polymorphisms) within RAS genes have been linked to various conditions:

Angiotensinogen (AGT) Gene: Variations like the M235T polymorphism have been associated with altered plasma angiotensinogen levels and increased risk for hypertension and other cardiovascular diseases in certain populations. mdpi.com

Angiotensin-Converting Enzyme (ACE) Gene: The insertion/deletion (I/D) polymorphism in the ACE gene is linked to circulating and tissue ACE levels. Individuals with the DD genotype tend to have higher ACE levels, which may lead to increased conversion of this compound to Angiotensin II and a higher risk for conditions like cardiac hypertrophy and diabetic nephropathy. mdpi.com

This genetic information has significant clinical implications. For example, a patient with a DD genotype might have an exaggerated response to ACE inhibitors. RAS profiling could, therefore, guide the selection and dosing of drugs that target the system, such as ACE inhibitors or Angiotensin Receptor Blockers (ARBs). mdpi.comtechnologynetworks.com

The field of "precision nephrology" is leveraging omics-based molecular profiling (genomics, proteomics, metabolomics) to classify subtypes of hypertensive kidney disease that may respond differently to various therapies. mdpi.com Future research will focus on integrating this multi-omics data to create comprehensive RAS profiles for patients. This will allow clinicians to move beyond treating symptoms and instead target the specific underlying molecular dysfunctions in an individual's renin-angiotensin system, ultimately leading to more effective and personalized care. ejcmpr.comnih.gov

Integration of Systems Biology and Network Pharmacology

The renin-angiotensin system is not a simple, linear pathway but a complex network of interacting components with multiple feedback loops. nih.gov Understanding this complexity requires a holistic approach, which is offered by systems biology and network pharmacology. These disciplines use computational and mathematical modeling to integrate multi-level data and simulate the behavior of biological systems. nih.govdovepress.com

By treating the RAS as an integrated network, researchers can:

Model Complex Interactions: Systems pharmacology can model how this compound is shunted between the classical (ACE/Ang II/AT1R) and counter-regulatory (ACE2/Ang-(1-7)/Mas) axes under different physiological and pathological conditions. physiology.org

Identify Novel Drug Targets: Network analysis can reveal previously unrecognized nodes and connections within the RAS that could be targeted for therapeutic intervention. dovepress.com

Predict Drug Effects: These models can help predict not only the intended therapeutic effects of a drug but also potential off-target and adverse effects by analyzing its impact on the entire network. nih.gov This is particularly relevant for drugs like ACE inhibitors, which affect multiple substrates beyond this compound, such as bradykinin (B550075). nih.gov

Understand Polypharmacology: Many drugs, including traditional medicines, act on multiple targets. Network pharmacology provides a framework for understanding how these multi-component therapies modulate complex disease networks, including the RAS. dovepress.com

Q & A

Q. What are the primary methodologies for quantifying Angiotensin I in biological samples, and how do researchers validate their accuracy?

this compound quantification typically employs immunoassays (e.g., ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). ELISA is cost-effective and suitable for high-throughput screening but may cross-react with structurally similar peptides like Angiotensin II. LC-MS/MS offers higher specificity and sensitivity, particularly for low-abundance samples, but requires deuterated internal standards (e.g., this compound-d7) for calibration . Validation includes assessing linearity (R<sup>2</sup> > 0.99), intra-/inter-day precision (<15% CV), and recovery rates (80–120%) using spiked matrices. Researchers must also verify antibody specificity via competitive binding assays or epitope mapping .

Q. How is this compound synthesized and purified for in vitro studies, and what purity thresholds are required for experimental reliability?

Solid-phase peptide synthesis (SPPS) is the standard method, with Fmoc chemistry ensuring sequence fidelity. Post-synthesis, reverse-phase HPLC (C18 columns, 0.1% TFA/ACN gradient) achieves >95% purity, validated via MALDI-TOF mass spectrometry . For physiological studies, endotoxin levels must be <0.1 EU/μg to avoid confounding immune responses. Batch-to-batch consistency is critical; researchers should demand certificates of analysis (CoA) detailing retention times, mass accuracy (Δ < 0.01 Da), and endotoxin assays .

Q. What are the key pathways and enzymes involved in this compound metabolism, and how do experimental models (e.g., knockout mice) clarify its physiological roles?

this compound is cleaved by angiotensin-converting enzyme (ACE) to produce Angiotensin II, a central RAAS mediator. Alternative pathways involve neprilysin (NEP) or chymase, yielding metabolites like Angiotensin-(1-9) or Angiotensin-(1-7) . ACE1 knockout murine models reveal compensatory upregulation of chymase in vascular tissues, highlighting pathway redundancy. Researchers must account for species-specific enzyme expression (e.g., human vs. rodent chymase activity) when extrapolating results .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in tissue-specific RAAS activation?

Contradictions often arise from methodological variability, such as:

- Sample source : Plasma vs. tissue homogenates (e.g., cardiac vs. renal) yield divergent peptide concentrations due to localized RAAS activity .

- Temporal factors : Acute vs. chronic exposure models (e.g., 24h vs. 4-week angiotensin infusion in rodents) produce opposing transcriptional responses . A meta-analysis framework (PRISMA guidelines) with subgroup stratification by tissue type, assay method, and exposure duration is recommended. Researchers should also use pathway-specific inhibitors (e.g., ACE inhibitor captopril vs. chymase inhibitor chymostatin) to isolate enzymatic contributions .

Q. What experimental designs are optimal for studying this compound’s non-canonical signaling mechanisms (e.g., receptor-independent effects)?

- Biophysical assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify direct binding to putative receptors (e.g., MAS1 or AT2R) with KD values .

- Transcriptomic profiling : Single-cell RNA sequencing identifies cell-type-specific responses to this compound, bypassing receptor overexpression artifacts common in immortalized cell lines .

- Genetic perturbation : CRISPR-Cas9 knockout of candidate receptors in primary endothelial cells validates signaling pathways. Include negative controls (scrambled peptides) to exclude off-target effects .

Q. How should researchers address variability in this compound stability during long-term in vitro or in vivo studies?

Stability challenges include:

- Proteolytic degradation : Add protease inhibitors (e.g., EDTA, PMSF) to buffers and validate peptide integrity via SDS-PAGE or capillary electrophoresis .

- Oxidation : Store lyophilized peptides at -80°C under argon to prevent methionine oxidation. Confirm structural integrity via circular dichroism (CD) spectroscopy .

- In vivo half-life : Use radiolabeled (<sup>125</sup>I) this compound to track pharmacokinetics. For sustained delivery, osmotic minipumps or PEGylated peptide formulations improve bioavailability .

Data Contradiction Analysis & Synthesis

Q. Emerging Directions :

- Epigenetic regulation : Histone acetylation at ACE promoter regions in hypertensive models .

- Cross-species RAAS evolution : Comparative genomics of angiotensin precursors in vertebrates .

Methodological Checklists

- Quantification : Validate assays with spike-and-recovery experiments in target matrices .

- Synthesis : Confirm peptide identity via <sup>1</sup>H-NMR and amino acid analysis .

- Ethics : For human studies, obtain IRB approval and document participant selection criteria (e.g., exclusion of ACE inhibitor users) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.